molecular formula C21H21NO3 B11581412 cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11581412
M. Wt: 335.4 g/mol
InChI Key: BXQXBFHXNBHQMC-UHFFFAOYSA-N
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Description

3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a cyclopropanecarbonyl group attached to the indole nucleus, along with a 4-methoxyphenoxyethyl substituent, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of 3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(4-methoxyphenoxy)ethyl bromide under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Scientific Research Applications

3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind to various receptors and enzymes, potentially inhibiting their activity or modulating their function. The cyclopropanecarbonyl group and the 4-methoxyphenoxyethyl substituent contribute to the compound’s binding affinity and specificity, influencing its biological effects .

Comparison with Similar Compounds

3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of 3-CYCLOPROPANECARBONYL-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

cyclopropyl-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C21H21NO3/c1-24-16-8-10-17(11-9-16)25-13-12-22-14-19(21(23)15-6-7-15)18-4-2-3-5-20(18)22/h2-5,8-11,14-15H,6-7,12-13H2,1H3

InChI Key

BXQXBFHXNBHQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

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